Pdpob
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Overview
Description
n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: (PDPOB) is a phenyl carboxylic acid derivative. It has shown potential in protecting against neuronal deterioration induced by oxygen-glucose deprivation/reperfusion (OGD/R) in SH-SY5Y cells. This protection is evidenced by alleviated mitochondrial dysfunction, oxidative stress, and apoptosis . This compound is being researched for its potential in treating cerebral ischemia .
Preparation Methods
Synthetic Routes and Reaction Conditions: PDPOB can be synthesized through a multi-step process involving the esterification of 3,4-dihydroxyphenylacetic acid with n-pentanol, followed by oxidation and further esterification steps . The reaction conditions typically involve the use of acid catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce this compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions: PDPOB undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or other reduced derivatives.
Scientific Research Applications
PDPOB has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study various chemical reactions and mechanisms.
Biology: It is employed in research on neuronal protection and neurodegenerative diseases.
Medicine: this compound shows potential in treating cerebral ischemia and other neurological conditions
Industry: this compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
PDPOB exerts its effects through several molecular targets and pathways:
Mitochondrial Dysfunction: this compound alleviates mitochondrial dysfunction, which is crucial for maintaining cellular energy production and preventing cell death.
Oxidative Stress: It reduces oxidative stress by neutralizing reactive oxygen species and enhancing antioxidant defenses.
Apoptosis: this compound inhibits apoptosis by modulating signaling pathways such as PI3K/AKT and MAPK
Neuroinflammation: this compound dampens neuroinflammation by suppressing the secretion of proinflammatory cytokines and normalizing the expression of inflammatory enzymes.
Comparison with Similar Compounds
PDPOB can be compared with other phenyl carboxylic acid derivatives, such as:
n-Pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate: Similar in structure but may have different functional groups or side chains.
Phenylacetic Acid Derivatives: These compounds share a similar core structure but differ in their substituents and biological activities.
Uniqueness: this compound’s uniqueness lies in its multi-aspect neuroprotective and anti-inflammatory properties, making it a promising candidate for treating cerebral ischemia and other neurological disorders .
Properties
Molecular Formula |
C15H20O5 |
---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
pentyl 4-(3,4-dihydroxyphenyl)-4-oxobutanoate |
InChI |
InChI=1S/C15H20O5/c1-2-3-4-9-20-15(19)8-7-12(16)11-5-6-13(17)14(18)10-11/h5-6,10,17-18H,2-4,7-9H2,1H3 |
InChI Key |
MUWIFDPCUVTTPP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CCC(=O)C1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
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